molecular formula C14H15N3O B174043 2-(Phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one CAS No. 97041-36-6

2-(Phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Cat. No.: B174043
CAS No.: 97041-36-6
M. Wt: 241.29 g/mol
InChI Key: DULSKIZUOARNES-UHFFFAOYSA-N
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Description

2-(Phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused bicyclic structure, which includes a quinazolinone core with an aniline substituent at the 2-position. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with amines under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or transition metal catalysts, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and solvent systems, to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of tetrahydroquinazoline derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with various substituents, while reduction can produce tetrahydroquinazoline derivatives. Substitution reactions can introduce functional groups such as halogens, nitro groups, and sulfonic acids onto the aromatic ring.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In anticancer research, the compound may exert its effects by interfering with cellular signaling pathways, inducing apoptosis, or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Anilinoquinazolin-4(3H)-one: A structurally similar compound with a quinazolinone core but lacking the tetrahydro moiety.

    2-Phenylquinazolin-4(3H)-one: Another related compound with a phenyl group instead of an aniline substituent.

    5,6,7,8-Tetrahydroquinazolin-4(1H)-one: A compound with a similar core structure but without the aniline group.

Uniqueness

2-(Phenylamino)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is unique due to its specific substitution pattern and the presence of both an aniline group and a tetrahydroquinazolinone core. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

97041-36-6

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-anilino-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C14H15N3O/c18-13-11-8-4-5-9-12(11)16-14(17-13)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,15,16,17,18)

InChI Key

DULSKIZUOARNES-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=O)NC(=N2)NC3=CC=CC=C3

Isomeric SMILES

C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3

Canonical SMILES

C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3

Origin of Product

United States

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